5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are significant due to their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide include other indole derivatives such as:
- 5-Bromoindole-2-carboxamide
- 3-[(Methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide
- 5-Bromo-1H-indole-2-carboxylic acid
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities .
Eigenschaften
CAS-Nummer |
660413-37-6 |
---|---|
Molekularformel |
C11H12BrN3O4S |
Molekulargewicht |
362.20 g/mol |
IUPAC-Name |
5-bromo-3-(methoxymethylsulfamoyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C11H12BrN3O4S/c1-19-5-14-20(17,18)10-7-4-6(12)2-3-8(7)15-9(10)11(13)16/h2-4,14-15H,5H2,1H3,(H2,13,16) |
InChI-Schlüssel |
AEGXJXVEUZMUEC-UHFFFAOYSA-N |
Kanonische SMILES |
COCNS(=O)(=O)C1=C(NC2=C1C=C(C=C2)Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.